molecular formula C21H30Cl3N5 B2980562 Mavorixafor (trihydrochloride) CAS No. 2309699-17-8

Mavorixafor (trihydrochloride)

Numéro de catalogue: B2980562
Numéro CAS: 2309699-17-8
Poids moléculaire: 458.86
Clé InChI: FTHQTOSCZZCGHB-VLEZWVESSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mavorixafor (trihydrochloride) is an orally bioavailable CXCR4 antagonist . It’s a small molecule drug candidate that belongs to a new investigational class of anti-HIV drugs known as entry (fusion) inhibitors . It’s being developed by X4 Pharmaceuticals and has been tested in clinical trials for WHIM syndrome, melanoma, and renal cell carcinoma .


Molecular Structure Analysis

Mavorixafor (trihydrochloride) has a molecular formula of C21H30Cl3N5 and a molecular weight of 458.86 .


Physical and Chemical Properties Analysis

Mavorixafor (trihydrochloride) is a light yellow to yellow solid . It should be stored at 4°C in sealed storage, away from moisture . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month in sealed storage, away from moisture .

Applications De Recherche Scientifique

Immune Cell Modulation in Melanoma

Mavorixafor, a CXCR4 chemokine receptor inhibitor, modulates immune cell trafficking. A study demonstrated its ability to enhance immune cell infiltration and activation in the tumor microenvironment (TME) of melanoma patients. This suggests potential benefits for melanoma treatment when combined with other therapies like pembrolizumab (Andtbacka et al., 2022).

Treatment of WHIM Syndrome

Mavorixafor showed promising results in treating WHIM (Warts, Hypogammaglobulinemia, Infections, Myelokathexis) syndrome, a rare primary immunodeficiency. It effectively mobilizes white blood cells from the bone marrow, leading to a decrease in infection rates and an improvement in symptoms related to WHIM syndrome (Dale et al., 2020).

Advanced Renal Cell Carcinoma Treatment

In a study involving patients with metastatic clear cell renal cell carcinoma (ccRCC) unresponsive to nivolumab monotherapy, mavorixafor combined with nivolumab showed potential antitumor activity. This combination therapy enhanced antitumor immune responses, indicating its potential for treating advanced ccRCC (Choueiri et al., 2021).

Peripheral White Blood Cell Count Increase

Mavorixafor's effectiveness extends to increasing peripheral white blood cell counts in various diseases. It has shown significant effects in enhancing total peripheral WBC counts and WBC subsets in patients with different disease states, including ccRCC, WHIM syndrome, and Waldenström's macroglobulinemia (Dale et al., 2021).

Waldenström's Macroglobulinemia Treatment

Studies on Waldenström's macroglobulinemia (WM) showed that mavorixafor, combined with ibrutinib, reduced IgM levels and enhanced the response to B-cell-targeted therapies. This combination was well tolerated and resulted in meaningful decreases in IgM levels, suggesting a potential role in treating WM (Treon et al., 2021).

Mécanisme D'action

Mavorixafor is a selective allosteric antagonist of the CXCR4 receptor on HIV, preventing the virus from entering and infecting healthy cells . It’s specific for the CXCR4 receptor and does not interact with any other chemokine receptors in vitro . It strongly inhibits viral infection by all CXCR4 using virus (including virus using CXCR4 alone and/or virus using CXCR4 and CCR5) in vitro .

Orientations Futures

Mavorixafor (trihydrochloride) is being investigated for use/treatment in HIV infection . It’s also being studied for its potential to increase immune cell infiltration and inflammatory status of the tumor microenvironment in patients with melanoma . The company is on track to submit NDA for mavorixafor early in 2H 2023 .

Propriétés

IUPAC Name

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5.3ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;;;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);3*1H/t19-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHQTOSCZZCGHB-VLEZWVESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.